molecular formula C8H7BrO4 B1266027 3-Bromo-4-hydroxy-5-methoxybenzoic acid CAS No. 6324-52-3

3-Bromo-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B1266027
CAS No.: 6324-52-3
M. Wt: 247.04 g/mol
InChI Key: FGOVBTMEPVEFCJ-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-methoxybenzoic acid (CAS 6324-52-3) is a high-purity benzoic acid derivative designed for use as a key synthetic building block in research and development. Its molecular formula is C8H7BrO4, with a molecular weight of 247.04 g/mol . This compound features a multifunctional aromatic ring bearing carboxylic acid, bromo, hydroxy, and methoxy groups, making it a valuable intermediate for various chemical transformations . The reactive bromine atom acts as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex molecular architectures. Simultaneously, the carboxylic acid and phenolic hydroxyl groups can be selectively functionalized via esterification, etherification, or amidation to create a diverse library of derivatives for screening and material development . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-hydroxy-5-methoxybenzoic acid
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InChI

InChI=1S/C8H7BrO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FGOVBTMEPVEFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90212630
Record name 5-Bromovanillic acid
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Molecular Weight

247.04 g/mol
Source PubChem
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CAS No.

6324-52-3
Record name 3-Bromo-4-hydroxy-5-methoxybenzoic acid
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Record name 5-Bromovanillic acid
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Record name 6324-52-3
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Record name 5-Bromovanillic acid
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Record name 5-bromovanillic acid
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Synthetic Methodologies for 3 Bromo 4 Hydroxy 5 Methoxybenzoic Acid and Its Precursors

Electrophilic Aromatic Substitution Strategies for Regioselective Bromination

Electrophilic aromatic substitution is a fundamental strategy for the introduction of a bromine atom onto the aromatic ring. The directing effects of the substituents already present on the ring play a crucial role in determining the position of bromination. In the context of precursors to 3-bromo-4-hydroxy-5-methoxybenzoic acid, the starting materials typically contain activating hydroxyl and methoxy (B1213986) groups, which are ortho-, para-directing, and a deactivating aldehyde or carboxylic acid group, which is a meta-director.

Bromination of Vanillin-Derived Intermediates

A common and efficient route to this compound begins with the bromination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). The hydroxyl and methoxy groups in vanillin direct the incoming electrophile (bromine) to the position ortho and para to them. The aldehyde group, being a meta-director, also influences the position of substitution. The interplay of these directing effects results in the highly regioselective formation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (also known as 5-bromovanillin).

Various brominating agents and reaction conditions have been employed for this transformation. A common laboratory method involves the in situ generation of bromine from potassium bromate (KBrO₃) and hydrobromic acid (HBr) in a solvent like glacial acetic acid. This method avoids the handling of hazardous elemental bromine. The reaction proceeds at room temperature, and the product can be isolated by precipitation in ice-cold water.

Starting MaterialBrominating AgentSolventProductYield
VanillinKBrO₃ / HBrGlacial Acetic Acid3-Bromo-4-hydroxy-5-methoxybenzaldehydeHigh
VanillinBr₂Acetic Acid3-Bromo-4-hydroxy-5-methoxybenzaldehydeGood
VanillinN-Bromosuccinimide (NBS)Acetonitrile3-Bromo-4-hydroxy-5-methoxybenzaldehydeVariable

Catalysis in Bromination Reactions to Control Selectivity

While the inherent directing effects of the substituents on vanillin lead to high regioselectivity, catalysts can be employed to enhance selectivity and reaction rates, particularly with less activated aromatic substrates. For the bromination of vanillin and related compounds, the strong activation provided by the hydroxyl and methoxy groups often negates the need for a traditional Lewis acid catalyst like FeBr₃.

However, in broader applications of aromatic bromination, various catalysts are utilized to control selectivity. For instance, zeolites have been shown to promote para-selectivity in the bromination of some aromatic compounds. While not always necessary for vanillin itself, the principles of using catalysts to modulate the electronic environment of the aromatic ring or the electrophilicity of the brominating agent are central to controlling the outcome of electrophilic aromatic substitution reactions.

Functional Group Interconversions for Carboxylic Acid Formation

Once the bromine atom is regioselectively installed, the next critical step is the formation of the carboxylic acid group. This is typically achieved through the oxidation of an aldehyde precursor or the hydrolysis of an ester derivative.

Oxidation of Aldehyde Precursors

The aldehyde group of 3-bromo-4-hydroxy-5-methoxybenzaldehyde can be readily oxidized to a carboxylic acid to yield the final product, this compound. A variety of oxidizing agents can be used for this transformation.

A study on the oxidation of vanillin to vanillic acid using N-bromosuccinimide (NBS) in an acidic medium demonstrated that the reaction follows first-order kinetics with respect to NBS. The final product was identified as vanillic acid, indicating that NBS can effectively oxidize the aldehyde group. This methodology can be applied to the brominated derivative as well.

Other common oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (KMnO₄): A strong oxidizing agent that can be used under acidic, neutral, or basic conditions.

Chromium trioxide (CrO₃) in acetic acid (Jones reagent): A powerful oxidizing agent, though its use is often limited due to the toxicity of chromium.

Silver oxide (Ag₂O): A mild oxidizing agent often used for the selective oxidation of aldehydes in the presence of other sensitive functional groups.

Aldehyde PrecursorOxidizing AgentProduct
3-Bromo-4-hydroxy-5-methoxybenzaldehydeN-Bromosuccinimide (NBS)This compound
3-Bromo-4-hydroxy-5-methoxybenzaldehydePotassium permanganate (KMnO₄)This compound
3-Bromo-4-hydroxy-5-methoxybenzaldehydeSilver oxide (Ag₂O)This compound

Hydrolytic Pathways for Ester Derivatives

An alternative route to this compound involves the hydrolysis of its corresponding ester, methyl 3-bromo-4-hydroxy-5-methoxybenzoate. This ester can be synthesized and then subjected to hydrolysis to yield the carboxylic acid.

The hydrolysis is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Multi-Step Synthetic Approaches from Common Aromatic Starting Materials

The synthesis of this compound can also be envisioned through multi-step sequences starting from more fundamental aromatic compounds. These routes offer flexibility in introducing the required functional groups in a controlled manner.

One plausible precursor is vanillic acid (4-hydroxy-3-methoxybenzoic acid). Direct bromination of vanillic acid would be expected to yield the desired product. The directing effects of the hydroxyl, methoxy, and carboxyl groups would favor the introduction of the bromine atom at the 5-position, ortho to the hydroxyl group and meta to the carboxyl group.

Another potential starting material is guaiacol (2-methoxyphenol). A synthetic sequence could involve:

Formylation: Introduction of an aldehyde group onto the guaiacol ring, typically at the position para to the hydroxyl group, to form vanillin. This can be achieved through reactions like the Reimer-Tiemann reaction or the Duff reaction.

Bromination: Regioselective bromination of the resulting vanillin to 3-bromo-4-hydroxy-5-methoxybenzaldehyde as described in section 2.1.1.

Oxidation: Oxidation of the aldehyde group to a carboxylic acid as detailed in section 2.2.1 to afford the final product.

This multi-step approach demonstrates how the target molecule can be constructed from simpler, readily available aromatic precursors through a logical sequence of well-established organic reactions.

Utilization of Para-Methoxybenzoic Acid as a Substrate

The synthesis of this compound from para-methoxybenzoic acid is a multi-step process. The initial step involves the bromination of para-methoxybenzoic acid to form the intermediate, 3-bromo-4-methoxybenzoic acid.

A patented method outlines the synthesis of 3-bromo-4-methoxybenzoic acid starting from para-methoxybenzoic acid. This process involves the reaction of para-methoxybenzoic acid with bromine in a glacial acetic acid medium, catalyzed by ferric chloride. The reaction is typically carried out by adding a solution of bromine in glacial acetic acid to a solution of para-methoxybenzoic acid and the catalyst at a controlled temperature, followed by a period of heating to complete the reaction.

Table 1: Synthesis of 3-bromo-4-methoxybenzoic acid from para-methoxybenzoic acid

ReactantsCatalystSolventReaction ConditionsProduct
para-Methoxybenzoic acid, BromineFerric chlorideGlacial acetic acidInitial reaction at 20-60°C for 1-20 hours, followed by heating at 70°C to reflux for 0.5-5 hours.3-bromo-4-methoxybenzoic acid

Following the formation of 3-bromo-4-methoxybenzoic acid, subsequent steps would be required to convert it to the final product, this compound. These steps would involve a selective demethylation of the methoxy group at the 4-position to a hydroxyl group, and a subsequent methoxylation at the 5-position.

Selective demethylation of para-methoxybenzoic acid derivatives can be challenging but has been explored using various reagents. For instance, aluminum halides in organic solvents have been used for the regioselective demethylation of the para-methoxy group in phenolic esters and diaryl ketone moieties. Another approach involves the use of pyridinium hydrobromide perbromide, although this method may lack regioselectivity. More advanced methods, such as the use of sodium ethoxide in DMF, have been reported for the selective demethylation of ortho-methoxy groups, highlighting the complexity of achieving regioselectivity.

The final step of introducing a methoxy group at the 5-position of the aromatic ring would likely proceed through an ortho C-H methoxylation strategy. Recent advances in palladium-catalyzed C-H activation have enabled the direct methoxylation of aryl halides.

It is important to note that a more direct synthetic route to this compound often starts from vanillin or vanillic acid, which already possess the desired 4-hydroxy and 3-methoxy substituents. Bromination of vanillin, for example, can be achieved using elemental bromine in glacial acetic acid or a two-phase system of water and chlorobenzene with a hydrogen bromide source and an oxidizing agent like hydrogen peroxide. The resulting 5-bromovanillin can then be oxidized to 5-bromovanillic acid.

Chemoenzymatic and Biocatalytic Syntheses of Related Analogs

The development of chemoenzymatic and biocatalytic methods for the synthesis of functionalized benzoic acid derivatives offers a green and selective alternative to traditional chemical synthesis. While specific enzymatic synthesis of this compound is not extensively documented, the synthesis of related analogs and the key transformations involved have been demonstrated using biocatalysts.

Flavin-dependent halogenases (FDHs) are a promising class of enzymes for the regioselective halogenation of aromatic compounds. These enzymes utilize a flavin cofactor and a halide salt to introduce a halogen atom onto an electron-rich aromatic ring with high specificity, which is often difficult to achieve with chemical methods. The application of FDHs could provide a biocatalytic route for the bromination of a suitable precursor, such as vanillic acid, to produce 5-bromovanillic acid. Research has focused on expanding the substrate scope and engineering the regioselectivity of these enzymes.

Furthermore, other enzymatic transformations relevant to the synthesis of this compound and its analogs have been reported. For instance, cytochrome P450 enzymes, specifically CYP199A4 from Rhodopseudomonas palustris, have been shown to efficiently demethylate 4-methoxybenzoic acid to 4-hydroxybenzoic acid. rsc.orgresearchgate.net This demonstrates the potential for biocatalytic demethylation, a key step in the synthesis from a para-methoxybenzoic acid precursor.

The biocatalytic reduction of vanillic acid to vanillin has been achieved using carboxylic acid reductase from Nocardia sp.. nih.govnih.gov This highlights the utility of enzymes in modifying the functional groups of benzoic acid derivatives.

Chemoenzymatic approaches, which combine enzymatic and chemical steps, are also being explored. For example, the sulfation of phenolic acids has been achieved chemoenzymatically using aryl sulfotransferases. mdpi.com Such strategies could be envisioned for the synthesis of various derivatives of this compound.

The field of biocatalysis for the synthesis of halogenated phenolic compounds is rapidly advancing. Vanadium-dependent haloperoxidases, for instance, have been shown to catalyze the halogenation of various substrates. chemrxiv.org These enzymatic systems offer mild reaction conditions and unique selectivities, making them attractive for the synthesis of complex aromatic molecules.

Derivatives and Structural Analogs of 3 Bromo 4 Hydroxy 5 Methoxybenzoic Acid

Synthesis and Characterization of Novel Ester and Amide Derivatives

The carboxylic acid group of 3-bromo-4-hydroxy-5-methoxybenzoic acid is a primary site for derivatization, readily undergoing esterification and amidation reactions to yield a range of ester and amide compounds.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. The general scheme for this reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

The characterization of the resulting esters involves spectroscopic techniques such as Infrared (IR) spectroscopy, which would show the appearance of a C=O stretching vibration at a higher frequency compared to the carboxylic acid, and the disappearance of the broad O-H stretch. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure, with the appearance of signals corresponding to the protons of the alcohol's alkyl group.

Amidation can be carried out by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct reaction between the carboxylic acid and the amine.

The synthesis of amides can be confirmed by IR spectroscopy, which would show a characteristic C=O stretch for the amide group, and N-H stretching vibrations for primary and secondary amides. NMR spectroscopy would show signals for the protons on the amine's alkyl groups and, in the case of primary and secondary amides, a signal for the N-H proton.

Derivative Type General Synthesis Method Key Characterization Features (Spectroscopy)
EsterFischer Esterification (Acid-catalyzed reaction with an alcohol)IR: Shift in C=O stretch, disappearance of broad O-H. NMR: Appearance of signals for the alcohol's alkyl group.
Amide1. Conversion to acyl chloride followed by reaction with amine. 2. Direct coupling with an amine using a coupling agent (e.g., DCC).IR: Characteristic amide C=O and N-H stretches. NMR: Signals for the amine's alkyl group and N-H proton.

Positional Isomers and Their Comparative Chemical Properties

The arrangement of substituents on the benzoic acid ring significantly influences the compound's chemical and physical properties. This section explores two positional isomers of this compound.

Exploration of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a positional isomer where the hydroxyl and methoxy (B1213986) groups have swapped positions relative to the parent compound. While detailed comparative studies are not widely available, its basic chemical properties can be inferred from its structure. The acidity of the carboxylic acid and the phenolic hydroxyl group would be influenced by the electronic effects of the bromine and methoxy substituents.

Compound CAS Number
3-Bromo-5-hydroxy-4-methoxybenzoic acid52783-66-1

Studies on 3-Bromo-4-methoxybenzoic Acid Derivatives

3-Bromo-4-methoxybenzoic acid, lacking the hydroxyl group of the primary compound, presents a different set of chemical properties and reactivity. This compound is also known as 3-bromo-p-anisic acid. Its derivatives are of interest in various synthetic applications. The absence of the phenolic hydroxyl group means it will not undergo reactions typical of phenols, but the carboxylic acid can be readily derivatized.

Compound CAS Number Melting Point
3-Bromo-4-methoxybenzoic acid99-58-1220-222 °C

The electronic properties of the benzene ring in 3-bromo-4-methoxybenzoic acid are influenced by the electron-donating methoxy group and the electron-withdrawing bromo and carboxyl groups. This affects the reactivity of the ring towards electrophilic aromatic substitution.

Halogenation Pattern Variations within the Benzoic Acid Scaffold

The nature, number, and position of halogen atoms on the benzoic acid scaffold have a profound impact on the physicochemical properties of the resulting compounds. Research into dihalogenated-4-hydroxy-benzoic acid esters has provided insights into these effects. For instance, the synthesis of 3,5-dichloro-4-methoxy-benzoic acid methyl ester has been reported.

The introduction of multiple halogen atoms, such as chlorine or iodine, can significantly alter the electronic nature of the aromatic ring, influencing acidity and reactivity. For example, the presence of two chlorine atoms in 3,5-dichloro-4-methoxy-benzoic acid methyl ester makes the benzene ring more electron-deficient compared to a mono-brominated analogue.

Compound Melting Point
3,5-Dichloro-4-methoxy-benzoic acid methyl ester82-84 °C

These dihalogenated compounds can serve as precursors for further synthetic modifications, such as the formation of hydrazides and azides, leading to a wide range of heterocyclic compounds.

Exploration of Ether and Alkyl Substituent Modifications

Modification of the hydroxyl and methoxy groups through etherification and alkylation opens up another avenue for creating derivatives of this compound.

Protecting the phenolic hydroxyl group as a methoxymethyl (MOM) ether is a common strategy in organic synthesis. A study on 4-bromo-3-(methoxymethoxy)benzoic acid provides an example of such a modification. This protecting group can be introduced by reacting the phenol with methoxymethyl chloride (MOMCl) in the presence of a base. The MOM ether is stable to a variety of reaction conditions but can be cleaved under acidic conditions to regenerate the hydroxyl group.

Alkylation of the hydroxyl group is another important modification. For example, in the synthesis of the drug Bosutinib, the starting material 3-methoxy-4-hydroxybenzoic acid is alkylated with 1-bromo-3-chloropropane. mdpi.com A similar reaction could be applied to this compound to introduce an alkoxy chain, thereby increasing its lipophilicity. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

These modifications not only alter the chemical reactivity of the molecule but can also significantly impact its biological properties by changing its polarity, size, and ability to participate in hydrogen bonding.

Applications in Advanced Organic Synthesis and Material Science

Role as a Building Block in the Synthesis of Complex Organic Molecules

As a multifunctional scaffold, 3-Bromo-4-hydroxy-5-methoxybenzoic acid serves as an important intermediate in multi-step synthetic pathways. The presence of three reactive sites provides chemists with multiple handles for molecular elaboration.

Carboxylic Acid Group: This group can readily undergo esterification to form esters or react with amines to form amides, extending the molecular framework.

Phenolic Hydroxyl Group: The hydroxyl group can be converted into an ether or an ester, offering another route for modification and linkage to other molecules.

Aryl Bromide: The bromine atom is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, particularly through metal-catalyzed cross-coupling reactions.

This trifunctionality allows for a programmed, sequential modification of the molecule, enabling the construction of complex and precisely defined chemical entities. While it has been identified as an intermediate product in certain synthetic routes, its primary value lies in its potential as a starting point for diverse molecular designs.

Precursor for Heterocyclic Compounds and Pharmacophore Scaffolds

The substituted benzene ring of this compound is a common structural motif found in many biologically active compounds, making it a valuable pharmacophore scaffold. The interplay between its functional groups can be harnessed to synthesize various heterocyclic compounds.

The hydroxyl and carboxylic acid groups can be used in cyclization reactions to form oxygen-containing heterocycles like lactones. Furthermore, by modifying these groups, they can participate in the formation of more complex ring systems that are prevalent in medicinal chemistry. The specific arrangement of oxygen-containing substituents (hydroxyl and methoxy) influences the electronic properties and spatial conformation of the molecule, which is critical for designing molecules with specific biological targets.

Contributions to Polymer Science and Specialty Material Formulation

In the realm of material science, this compound holds potential as a specialized monomer for the creation of advanced polymers.

Polyester Synthesis: Possessing both a carboxylic acid and a hydroxyl group, this molecule can function as an A-B type monomer. Through step-growth polymerization, it can undergo self-condensation to form aromatic polyesters. These polymers are often characterized by high thermal stability and rigidity.

Functional Polymers: The bromine atom can be retained in the polymer backbone, serving as a reactive site for post-polymerization modification. This allows for the grafting of other polymer chains or the introduction of specific functionalities, leading to the development of specialty materials with tailored properties such as flame resistance or unique optical characteristics.

Application in the Synthesis of Dyes and Pigments

The electron-rich phenolic ring of this compound makes it a suitable candidate for use in the synthesis of azo dyes. The hydroxyl and methoxy (B1213986) groups are strong activating groups, which facilitate electrophilic aromatic substitution. In dye synthesis, the molecule can act as a "coupling component." It can react with a diazonium salt in an azo coupling reaction to form a highly conjugated system, which is the defining characteristic of azo dyes. The specific substituents on the ring would influence the resulting color and properties, such as lightfastness and solubility, of the final dye molecule.

Utility in Cross-Coupling Reactions for C-C Bond Formation

The aryl bromide moiety is arguably one of the most valuable features of this compound for advanced organic synthesis. It serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov This reactivity allows for the direct connection of the benzoic acid core to other organic fragments, including alkyl, vinyl, and aryl groups.

Below is a table detailing the potential cross-coupling reactions for which this compound is a suitable substrate.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedResulting Structure
Suzuki-Miyaura Coupling Organoboron Reagent (e.g., R-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄) + BaseC-C (sp²-sp²)Aryl-substituted benzoic acid
Heck Coupling Alkene (e.g., R-CH=CH₂)Pd catalyst (e.g., Pd(OAc)₂) + BaseC-C (sp²-sp²)Alkenyl-substituted benzoic acid
Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH)Pd catalyst + Cu(I) cocatalyst + BaseC-C (sp²-sp)Alkynyl-substituted benzoic acid
Buchwald-Hartwig Amination Amine (R₂NH)Pd catalyst + Ligand (e.g., BINAP) + BaseC-NAmino-substituted benzoic acid

These reactions are fundamental in modern synthetic chemistry for the construction of pharmaceuticals, agrochemicals, and functional materials. researchgate.net The ability of this compound to participate in these transformations underscores its significance as a versatile synthetic intermediate.

Biological and Biomedical Research Applications of 3 Bromo 4 Hydroxy 5 Methoxybenzoic Acid and Its Derivatives

Mechanistic Investigations of Potential Biological Activities

The unique substitution pattern on the benzoic acid ring—featuring a bromine atom, a hydroxyl group, and a methoxy (B1213986) group—provides a foundation for diverse biological interactions. Studies on this compound and its close analogs focus on elucidating the specific cellular mechanisms that underpin their observed effects.

The antioxidant properties of phenolic compounds are a cornerstone of their therapeutic interest. Derivatives of 3-Bromo-4-hydroxy-5-methoxybenzoic acid have been shown to mitigate oxidative stress through various mechanisms.

A prominent analog, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), demonstrates protective effects against oxidative stress by modulating key cellular defense pathways. Studies in human keratinocytes (HaCaT cells) show that BDB treatment enhances the production of reduced glutathione, a critical endogenous antioxidant nih.govnih.gov. This is achieved by increasing the protein and mRNA levels of glutathione-synthesizing enzymes. The underlying mechanism involves the activation of the NF-E2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response nih.govnih.gov. BDB promotes the nuclear translocation of Nrf2 by phosphorylating upstream signaling proteins like extracellular signal–regulated kinase (ERK) and protein kinase B (Akt), thereby establishing cellular protection against oxidative damage nih.gov.

Furthermore, synthesized methylated and acetylated derivatives of natural bromophenols have shown the ability to counteract oxidative damage. In one study, specific derivatives, namely 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate, effectively ameliorated H₂O₂-induced oxidative damage and reduced the generation of reactive oxygen species (ROS) in HaCaT cells nih.govmdpi.com. These findings highlight that modifications to the core bromophenol structure can yield potent antioxidant agents. Generally, for phenolic acids, an increase in the number of radical-scavenging hydroxyl and methoxy groups enhances antioxidant properties doaj.org.

Chronic inflammation is a key factor in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Brominated phenolic compounds have demonstrated notable anti-inflammatory activities in various cell-based models.

Research on 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has shown its capacity to suppress inflammation in TNF-α/IFN-γ-stimulated HaCaT keratinocytes mdpi.com. BDB was found to downregulate the expression of pro-inflammatory cytokines and chemokines by modulating the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways mdpi.com. Similarly, studies on brominated indoles, another class of marine-derived organobromine compounds, revealed significant inhibition of nitric oxide (NO), prostaglandin E2 (PGE₂), and tumor necrosis factor-alpha (TNFα) production in macrophage and fibroblast cell lines. This activity is believed to be mediated through the inhibition of NFκB translocation mdpi.com. The broader class of p-hydroxybenzoic acid derivatives has also been recognized for its anti-inflammatory potential globalresearchonline.netsemanticscholar.orgresearchgate.netnih.gov.

The development of novel anticancer agents is a critical area of biomedical research. Derivatives of bromophenols have been synthesized and evaluated for their potential to inhibit cancer cell growth and induce apoptosis.

In a study evaluating a series of synthesized bromophenol derivatives, the compound (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) was found to inhibit the viability and induce apoptosis in leukemia K562 cells without affecting the cell cycle distribution nih.govmdpi.com. This suggests a targeted pro-apoptotic effect on cancer cells.

Other research has focused on different brominated heterocyclic scaffolds. A spirocyclic 3-bromo-4,5-dihydroisoxazole derivative was identified as a covalent inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), which is often overexpressed in cancer cells nih.gov. This compound significantly reduced cell growth in four different pancreatic cancer cell lines, demonstrating a clear antiproliferative effect nih.gov. Furthermore, structure-activity relationship studies on other benzoic acid-based scaffolds have shown that modifications can lead to potent anti-proliferative activity against breast (MDA-MB-231) and colon (HCT116) cancer cells nih.gov.

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. Phenolic acids and their derivatives, including brominated variants, have shown promise in this area.

Studies have demonstrated that bromophenol derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strain (MRSA) nih.gov. Phenolic acids, in general, exhibit broad antimicrobial properties against both Gram-positive and Gram-negative bacteria doaj.orgnih.govmdpi.com. Their mechanism of action can involve decreasing the extracellular pH, disrupting the cell membrane leading to leakage of cellular contents, and altering membrane potential mdpi.com. The efficacy of these compounds is closely tied to their chemical structure, including the number and position of substituents on the benzene ring and the length of any saturated side chains mdpi.commdpi.com. For example, some studies have observed a trend of slightly decreased antimicrobial efficacy with an increased number of hydroxyl and methoxy groups doaj.orgnih.gov.

The biological effects of this compound and its derivatives are often mediated by their interaction with specific enzymes and cellular receptors.

As noted in the antioxidant context, the derivative 3-bromo-4,5-dihydroxybenzaldehyde (BDB) indirectly modulates enzyme activity by activating the Nrf2 transcription factor, which in turn upregulates the expression of antioxidant enzymes such as glutathione synthetase nih.govnih.gov. Synthesized bromophenol derivatives have also been shown to increase the expression of thioredoxin reductase 1 (TrxR1) and heme oxygenase-1 (HO-1), key enzymes in the cellular stress response nih.govmdpi.com.

In a different context, a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative was found to be a potent covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme crucial for glycolysis in cancer cells nih.gov. Additionally, studies on a library of benzoic acid derivatives have demonstrated their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion, suggesting a potential role in managing metabolic disorders mdpi.com.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective therapeutic agents. For benzoic acid derivatives, the nature, number, and position of substituents on the aromatic ring significantly influence their biological effects.

Antioxidant Activity : For phenolic acids, the presence of multiple hydroxyl groups is a key factor for high antioxidant activity. Their relative position is also important, with ortho- and para-positions often leading to greater radical scavenging ability compared to a meta-arrangement mdpi.com. The addition of electron-donating methoxy groups can also contribute to antioxidant capacity doaj.org.

Anti-inflammatory Activity : In a study of brominated indoles, the position of the bromine atom on the isatin ring was found to be critical for anti-inflammatory activity, with the inhibitory potency following the order of 5-bromo > 6-bromo > 7-bromo mdpi.com. This highlights the importance of halogen placement in modulating interactions with biological targets.

Enzyme Inhibition : SAR studies on benzoic acid derivatives as α-amylase inhibitors revealed that a hydroxyl group at the 2-position (ortho to the carboxylic acid) had a strong positive effect on inhibitory activity. Conversely, methoxylation at the 2-position or hydroxylation at the 5-position had a negative effect mdpi.com. This indicates that specific hydrogen bonding and steric interactions within the enzyme's active site are critical for inhibition.

For this compound specifically, its structure suggests a blend of these properties. The hydroxyl and methoxy groups are positioned to contribute to antioxidant activity, while the bromine atom can enhance lipophilicity and potentially introduce specific interactions with biological targets, influencing its anti-inflammatory, antimicrobial, and enzyme-modulating potentials.

Data Tables

Table 1: Summary of Mechanistic Investigations for Derivatives

Derivative Class/CompoundModel SystemKey Pathway/TargetObserved Biological Effect
3-bromo-4,5-dihydroxybenzaldehyde (BDB)Human Keratinocytes (HaCaT)Nrf2/ARE PathwayIncreased glutathione synthesis, protection from oxidative stress nih.govnih.gov
3-bromo-4,5-dihydroxybenzaldehyde (BDB)Stimulated Human KeratinocytesNF-κB & MAPK SignalingDownregulation of pro-inflammatory cytokines and chemokines mdpi.com
Acetylated Bromophenol DerivativeLeukemia Cells (K562)Apoptosis PathwaysInhibition of cell viability and induction of apoptosis nih.govmdpi.com
Bromophenol DerivativesS. aureus & MRSABacterial Cell IntegrityAntibacterial activity nih.gov
Spirocyclic 3-bromo-4,5-dihydroisoxazolePancreatic Cancer CellsGlyceraldehyde-3-phosphate dehydrogenase (GAPDH)Enzyme inhibition and antiproliferative activity nih.gov
Benzoic Acid DerivativesBiochemical Assayα-AmylaseEnzyme inhibition mdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

Biological ActivityKey Structural FeaturesInfluence on Activity
AntioxidantMultiple hydroxyl groups (ortho/para)Increases radical scavenging capacity mdpi.com
Anti-inflammatoryPosition of bromine on indole ringPotency varies with position (5-Br > 6-Br > 7-Br) mdpi.com
AntimicrobialNumber/position of -OH & -OCH₃ groupsModulates efficacy; increased substitution can decrease activity doaj.orgnih.gov
α-Amylase Inhibition2-OH group on benzoic acidStrong positive effect on inhibition mdpi.com
α-Amylase Inhibition2-OCH₃ or 5-OH group on benzoic acidNegative effect on inhibition mdpi.com

Applications in Agrochemical Research and Plant Biology

The exploration of this compound and its derivatives has opened avenues for investigation within agrochemical research and plant biology. The specific substitutions on the benzoic acid ring, namely the bromine atom, hydroxyl group, and methoxy group, are known to influence the biological activity of phenolic compounds. Research into analogous substituted benzoic acids provides a foundation for understanding the potential applications of this particular compound and its derivatives in agriculture.

Efficacy in the Inhibition of Plant Pathogenic Fungi

While specific studies on the antifungal efficacy of this compound are not extensively documented in publicly available literature, research on closely related brominated and methoxylated benzoic acid derivatives has demonstrated notable activity against various plant pathogenic fungi. The structural components of this compound suggest a potential for such inhibitory effects.

A notable example is the closely related compound, 3-bromo-4-methoxybenzoic acid, which has been shown to possess significant inhibitory effects against certain plant pathogens. A Chinese patent discloses the preparation and agricultural biological activity of this compound, highlighting its efficacy against common fungal diseases in fruits. google.com The patent provides data on the median effective concentration (EC₅₀) required to inhibit the growth of specific pathogenic fungi, demonstrating its potential as a fungicidal agent. google.com

PathogenHost PlantEC₅₀ (mg/L) of 3-bromo-4-methoxybenzoic acid
Apple rot pathogenApple10.3
Grape white rot pathogenGrape19.7
Table 1: Antifungal Activity of 3-bromo-4-methoxybenzoic acid against Plant Pathogenic Fungi. Data sourced from patent CN103102263A. google.com

The antifungal properties of benzoic acid and its derivatives are often attributed to their ability to disrupt cell membrane integrity and inhibit key enzymatic processes within the fungal cells. The presence of a halogen, such as bromine, can enhance the lipophilicity of the molecule, potentially facilitating its passage through fungal cell membranes. Furthermore, the hydroxyl and methoxy groups can also contribute to the molecule's interaction with biological targets.

Modulatory Effects on Plant Growth and Development

Substituted benzoic acids have long been recognized for their influence on plant growth and development, with some acting as plant growth regulators. These effects can range from growth inhibition to stimulation, depending on the specific compound, its concentration, and the plant species. The structural features of this compound suggest that it and its derivatives could exhibit such modulatory activities.

The patent for 3-bromo-4-methoxybenzoic acid also mentions that the compound has a certain regulating effect on plant growth, although specific details on the nature of this regulation are not extensively provided. google.com The general understanding of substituted benzoic acids suggests that they can interfere with auxin transport and signaling pathways, which are crucial for numerous developmental processes in plants. nih.gov

Development of Herbicidal and Pesticidal Agents

The development of novel herbicides and pesticides is a continuous effort in agrochemical research to manage weeds and pests effectively. Substituted benzoic acids have historically been a significant class of compounds in the development of herbicides.

The patent for 3-bromo-4-methoxybenzoic acid explicitly states that the compound exhibits a good inhibitory effect on various weeds. google.com This suggests its potential as a herbicidal agent. The mechanism of action for many benzoic acid-based herbicides involves mimicking or interfering with the action of natural plant hormones, leading to uncontrolled and unsustainable growth that ultimately results in the death of the weed.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental in predicting how 3-Bromo-4-hydroxy-5-methoxybenzoic acid might interact with specific biological targets, such as enzymes or receptors. This process involves creating a three-dimensional model of the compound and virtually placing it into the binding site of a target protein to predict its binding orientation and affinity.

The primary goal of molecular docking is to identify the most stable binding mode of a ligand-protein complex, which is typically the one with the lowest binding energy. cerist.dzumpr.ac.id For instance, in studies of similar phenolic compounds, docking simulations have been used to explore interactions with enzymes like lipoxygenase and receptors involved in cancer pathways. cerist.dznih.gov The binding energy, often expressed in kcal/mol, indicates the strength of the interaction; a more negative value suggests a stronger, more favorable binding. nih.govsemanticscholar.org

Key interactions that stabilize the complex are analyzed, including:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. The hydroxyl and carboxyl groups of this compound are primary sites for such interactions.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Electrostatic Interactions: Arise from the charge distribution on the ligand and the protein's active site.

These simulations can help identify key amino acid residues within the target's binding pocket that are crucial for the interaction. nih.gov By understanding these ligand-target interactions, researchers can predict the compound's potential as an inhibitor or activator of a specific protein, guiding the design of more potent derivatives. cerist.dzsemanticscholar.org

Table 1: Key Parameters in Molecular Docking Simulations
ParameterDescriptionSignificance for this compound
Binding Energy (kcal/mol)The calculated energy released upon ligand-target binding. More negative values indicate stronger affinity.Predicts the stability of the compound within a biological target's active site.
Hydrogen BondsSpecific electrostatic interactions between H-bond donors and acceptors.The -OH and -COOH groups are potential sites for forming stabilizing hydrogen bonds.
Interacting Amino AcidsSpecific residues in the protein's binding site that interact with the ligand.Identifies the key components of the target responsible for binding and potential biological effect.
Ligand ConformationThe 3D shape of the compound when bound to the target.Reveals the optimal spatial arrangement for interaction.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov This approach is predicated on the principle that the structural or physicochemical properties of a molecule determine its biological effects.

For a compound like this compound, a QSAR study would typically involve:

Data Set Compilation: Gathering a series of structurally related compounds with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. mdpi.com

A successful QSAR model can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. wikipedia.org For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based fields to represent steric and electrostatic properties, providing a more detailed understanding of the structure-activity relationship. semanticscholar.orgmdpi.comnih.gov These models can generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity, offering a roadmap for designing more potent analogues.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule from first principles. nih.gov For this compound, these calculations can provide valuable insights into its intrinsic properties.

Key parameters derived from quantum chemical calculations include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is useful for predicting how the molecule will interact with other charged species or polar solvents.

These calculations help to understand the molecule's stability, where chemical reactions are most likely to occur, and its potential for non-linear optical properties. researchgate.net

Table 2: Key Quantum Chemical Parameters and Their Significance
ParameterDescriptionRelevance
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Indicates susceptibility to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Indicates susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Correlates with chemical reactivity and kinetic stability.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)A map of charge distribution on the molecule's surface.Identifies sites for electrophilic and nucleophilic reactions.

Conformational Analysis and Molecular Dynamics Simulations of Compound Behavior

While static models are useful, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of the molecule. This is particularly important for flexible molecules, as different conformations can have different energies and biological activities.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, either in a solvent or bound to a protein, can reveal:

The stability of the ligand-protein complex over time.

The flexibility of different parts of the molecule.

The role of solvent molecules in mediating interactions.

The dynamic behavior of the binding pocket and how it accommodates the ligand.

MD simulations are computationally intensive but offer a realistic view of molecular interactions, complementing the static picture provided by molecular docking. umpr.ac.id The Automated Topology Builder (ATB) is a resource that can help generate the necessary parameters (force fields) for simulating novel molecules like this compound. uq.edu.au

In Silico Prediction of Potential Biological Activities and Metabolic Fates

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its development as a potential therapeutic agent. nih.gov For this compound, these predictions can offer an early assessment of its drug-likeness.

Drug-Likeness Prediction: This is often evaluated using rules like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov These rules help determine if a compound has physicochemical properties consistent with orally available drugs.

Pharmacokinetic Prediction: In silico models can predict properties like intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes (e.g., cytochrome P450).

Toxicity Prediction: Computational models can flag potential toxicities, such as mutagenicity or cardiotoxicity, by comparing the compound's structure to known toxicophores.

Metabolic Fate Prediction: Software can predict the likely sites of metabolism on the molecule, helping to identify potential metabolites that might be formed in the body.

These predictive models allow for the early identification of compounds with favorable ADMET profiles, reducing the likelihood of failure in later stages of drug development. umpr.ac.id

Advanced Analytical Methodologies for Research on 3 Bromo 4 Hydroxy 5 Methoxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-Bromo-4-hydroxy-5-methoxybenzoic acid. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely display two singlets, each integrating to one proton, corresponding to the two protons on the benzene ring. Their specific chemical shifts would be influenced by the electron-donating and electron-withdrawing effects of the bromo, hydroxyl, methoxy (B1213986), and carboxylic acid substituents. Additionally, a singlet corresponding to the three protons of the methoxy group would be expected in the upfield region of the spectrum. The acidic proton of the carboxylic acid and the proton of the hydroxyl group may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the carboxylic acid carbon, the four substituted aromatic carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons are diagnostic and help confirm the substitution pattern on the benzene ring.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic C-H7.3 - 7.6Singlet1H
Aromatic C-H7.0 - 7.3Singlet1H
Methoxy (-OCH₃)3.8 - 4.0Singlet3H
Hydroxyl (-OH)5.0 - 6.0 (variable)Broad Singlet1H
Carboxylic Acid (-COOH)11.0 - 13.0 (variable)Broad Singlet1H
Carboxylic Carbon165 - 175--
Aromatic Carbons100 - 160--
Methoxy Carbon55 - 65--

Mass Spectrometry (MS) Techniques, including LC-MS and UPLC-MS, for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly valuable. These hyphenated techniques first separate the compound from any impurities before it enters the mass spectrometer, thus providing simultaneous purity assessment and identity confirmation.

In a mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be visible for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds. Common fragmentation pathways for benzoic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and the methoxy group (CH₃O•).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The O-H stretch of the phenolic hydroxyl group would likely appear as a sharp or broad band around 3200-3600 cm⁻¹. A strong absorption band around 1680-1710 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The spectrum would also show characteristic absorptions for aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations for the ether and carboxylic acid groups in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration would be expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupTechniqueWavenumber (cm⁻¹)Description
Carboxylic Acid O-H StretchIR2500-3300 (broad)Hydrogen-bonded O-H stretch
Phenolic O-H StretchIR3200-3600O-H stretch
Carboxylic Acid C=O StretchIR1680-1710C=O stretch
Aromatic C=C StretchIR/Raman1450-1600Ring stretching
C-O Stretch (Ether/Acid)IR1200-1300C-O stretching
C-Br StretchIR/RamanBelow 700C-Br stretching

Advanced Chromatographic Separations (e.g., Preparative HPLC) for Isolation and Purification

For the isolation and purification of this compound from a reaction mixture or a natural source, advanced chromatographic techniques are essential. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for obtaining high-purity samples of the compound.

In a typical preparative HPLC method, a crude sample containing this compound is dissolved in a suitable solvent and injected onto a chromatographic column. The separation is based on the differential partitioning of the compound and impurities between the stationary phase (the column packing material) and the mobile phase (a solvent or mixture of solvents). For a polar compound like this benzoic acid derivative, a reversed-phase column (e.g., C18) with a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol, often with a small amount of acid like formic acid or acetic acid to suppress ionization) would likely be employed.

The elution of the compounds from the column is monitored by a detector (e.g., a UV detector set at a wavelength where the compound absorbs). Fractions are collected as they elute, and those containing the pure desired compound are combined. The purity of the isolated compound can then be verified using analytical HPLC or the other spectroscopic methods described above.

X-ray Crystallography for Definitive Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of this compound of suitable size and quality is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, yielding a detailed molecular structure.

The crystal structure would reveal important details such as the planarity of the benzene ring, the orientation of the substituents, and any intermolecular interactions, such as hydrogen bonding between the carboxylic acid and hydroxyl groups of neighboring molecules. This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Future Research Directions and Emerging Paradigms for 3 Bromo 4 Hydroxy 5 Methoxybenzoic Acid

Development of Sustainable and Eco-friendly Synthetic Routes

The traditional synthesis of halogenated aromatic compounds often involves hazardous reagents and produces significant waste. Future research into the synthesis of 3-Bromo-4-hydroxy-5-methoxybenzoic acid is poised to embrace the principles of green chemistry to develop more sustainable and eco-friendly routes.

One promising avenue is the exploration of biocatalytic halogenation . The use of halogenase enzymes, found in various natural product biosynthetic pathways, offers a highly regioselective and environmentally benign method for introducing bromine atoms onto phenolic substrates. tandfonline.com These enzymatic reactions typically occur in aqueous solutions under mild conditions, avoiding the need for harsh chemicals and organic solvents. tandfonline.com Researchers could investigate the use of engineered halogenases to specifically brominate a precursor like vanillic acid to produce the target molecule.

Another sustainable approach involves the use of in situ generated brominating agents . Instead of using hazardous molecular bromine, safer bromide salts like potassium bromide (KBr) can be oxidized in the reaction mixture to produce the reactive bromine species. researchgate.net This method, often referred to as oxidative bromination, can be coupled with eco-friendly oxidants such as hydrogen peroxide. nih.gov Continuous flow processes for in-situ bromine generation and subsequent bromination can further enhance safety and efficiency. nih.gov

Furthermore, decarboxylative bromination of appropriately substituted aromatic carboxylic acids presents a transition-metal-free and sustainable alternative. nih.gov This method avoids the use of harsh conditions and toxic metals, making it an attractive route for the synthesis of aryl bromides. nih.gov The development of such a process for a precursor to this compound could significantly improve the sustainability of its production.

Finally, the use of lignin-based benzoic acid derivatives as starting materials is a key strategy for sustainable production. rsc.org As vanillic acid is a derivative of lignin, a renewable biomass source, its utilization as a precursor for this compound would contribute to a circular economy and reduce reliance on petrochemical feedstocks. rsc.org

Synthetic ApproachKey AdvantagesPotential Starting Material
Biocatalytic HalogenationHigh regioselectivity, mild reaction conditions, reduced waste.Vanillic acid
In situ Brominating AgentsAvoids handling of hazardous bromine, can use green oxidants.Vanillic acid
Decarboxylative BrominationTransition-metal-free, uses low-cost starting materials.A suitably substituted di-acid precursor
Lignin-based FeedstocksRenewable starting material, contributes to a circular economy.Vanillic acid

Exploration of Novel Applications in Interdisciplinary Fields

The unique combination of functional groups in this compound suggests a wide range of potential applications across various scientific disciplines. Drawing parallels from structurally similar compounds, several promising areas for future investigation emerge.

In the field of agrochemicals , substituted benzoic acids have a long history of use as herbicides. google.com The specific substitution pattern of this compound could impart novel herbicidal or fungicidal properties. For instance, certain benzoic acid derivatives exhibit auxin-like activity, affecting plant growth and development. nih.gov Research could focus on screening this compound for its effects on various plant species and pathogens.

In medicinal chemistry , the bromophenol and benzoic acid motifs are present in numerous bioactive molecules. Bromophenols isolated from marine algae have demonstrated a wide array of biological activities, including anticancer, antidiabetic, and antimicrobial effects. nih.govmdpi.comnih.gov Similarly, substituted benzoic acids have been identified as inhibitors of enzymes like sirtuins and protein phosphatases, which are implicated in various diseases. nih.govnih.gov Future studies could explore the potential of this compound and its derivatives as therapeutic agents. For example, it could be investigated as a dual inhibitor of anti-apoptotic proteins like Mcl-1 and Bfl-1, a strategy that has shown promise in cancer therapy with other substituted benzoic acids. acs.org

The compound's structure also lends itself to applications in materials science . The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into polymers. The aromatic ring and its substituents can influence the electronic and photophysical properties of these materials. For instance, benzoic acid derivatives have been used in the development of dyes for dye-sensitized solar cells. sigmaaldrich.com

Field of ApplicationPotential Role of this compoundRationale based on Similar Compounds
AgrochemicalsHerbicide, fungicide, or plant growth regulator.Substituted benzoic acids are known herbicides. google.com
Medicinal ChemistryAnticancer, antidiabetic, or enzyme inhibitory agent.Bromophenols and substituted benzoic acids exhibit a range of bioactivities. nih.govnih.gov
Materials ScienceComponent of functional polymers or dyes.Benzoic acid derivatives are used in materials for electronic applications. sigmaaldrich.com

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly testing large numbers of compounds for a specific activity. bmglabtech.com this compound is an ideal candidate for inclusion in HTS campaigns and for use as a scaffold in combinatorial chemistry.

The presence of multiple reactive sites—the carboxylic acid, the phenol, and the aromatic ring—allows for the facile generation of a diverse library of derivatives. The carboxylic acid can be converted to esters, amides, or other functional groups, while the phenolic hydroxyl can be alkylated or acylated. The aromatic ring can undergo further substitution reactions. This versatility makes this compound a valuable building block for creating combinatorial libraries . nih.gov

For example, a library of amides could be synthesized by reacting the carboxylic acid with a diverse set of amines. This library could then be screened in a high-throughput format against a panel of biological targets, such as enzymes or receptors, to identify potential drug leads. bmglabtech.com Similarly, a library of esters could be screened for novel properties in materials science applications. The "split/combine" method is a well-established technique for generating large combinatorial libraries from core structures like benzoic acids. nih.gov

The development of specific HTS assays for activities relevant to the potential applications of this compound will be crucial. For instance, enzymatic assays could be used to screen for inhibitors of specific enzymes, while cell-based assays could identify compounds with cytotoxic or other cellular effects. mdpi.com

Design and Synthesis of Advanced Chemical Probes

Chemical probes are essential tools for studying biological systems, allowing for the visualization and perturbation of specific biomolecules and processes. nih.gov The structure of this compound provides a foundation for the design and synthesis of advanced chemical probes.

One promising direction is the development of fluorescent probes . The phenolic hydroxyl group can influence the fluorescence properties of a molecule, and its protonation state is often pH-dependent. researchgate.net By attaching a fluorophore to the this compound scaffold, it may be possible to create a probe whose fluorescence is modulated by the local environment, such as pH or the presence of specific ions. The design of such probes often involves leveraging photophysical phenomena like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). rsc.org

Furthermore, the compound could be modified to create activity-based probes . These probes are designed to covalently bind to the active site of a specific enzyme, providing a readout of its activity. The benzoic acid moiety could be functionalized with a reactive group that targets a particular class of enzymes.

The development of chemical probes derived from this scaffold would enable researchers to investigate its biological targets and mechanisms of action in living cells and organisms, providing valuable insights into its potential therapeutic applications. nih.gov

Type of Chemical ProbeDesign StrategyPotential Application
Fluorescent ProbeAttach a fluorophore and leverage the phenolic hydroxyl for environmental sensing.Imaging pH changes or ion concentrations in cells.
Activity-Based ProbeFunctionalize the carboxylic acid with a reactive group to target a specific enzyme.Measuring the activity of a target enzyme in a biological sample.
Affinity-Based ProbeAttach a tag for pull-down experiments to identify binding partners.Identifying the protein targets of the compound.

Contribution to Systems Biology and Mechanistic Understanding at the Molecular Level

Understanding the biological effects of a compound at a systems level and elucidating its mechanism of action at a molecular level are crucial for its development as a therapeutic agent or agrochemical. Future research on this compound should integrate experimental and computational approaches to achieve this.

Systems biology approaches, such as metabolomics and proteomics, can provide a global view of the cellular response to treatment with the compound. By analyzing changes in the levels of metabolites and proteins, researchers can identify the metabolic pathways and signaling networks that are perturbed by the compound. This can provide clues about its mechanism of action and potential off-target effects.

At the molecular level, molecular docking studies can be used to predict how this compound and its derivatives might bind to the active sites of specific enzymes or receptors. plos.orgnih.govnih.govstmjournals.com These computational models can guide the design of more potent and selective analogs. For example, docking studies could be used to investigate the binding of this compound to the active site of a target enzyme, such as a protein phosphatase or a carbonic anhydrase, which have been shown to be inhibited by similar bromophenol compounds. nih.govmdpi.com

By combining these computational and experimental approaches, a comprehensive understanding of the biological activity of this compound can be achieved, paving the way for its rational design and application in various fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-4-hydroxy-5-methoxybenzoic acid, and how can regioselectivity be ensured during bromination?

  • Methodological Answer : Bromination of hydroxy-methoxybenzoic acid derivatives typically employs electrophilic aromatic substitution. To achieve regioselectivity at the 3-position, directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups must be considered. The hydroxyl group (strongly activating, para/ortho-directing) and methoxy group (moderately activating, meta-directing) compete, but steric and electronic factors can favor bromination at the 3-position. Controlled reaction conditions (e.g., using HBr/H₂O₂ or N-bromosuccinimide in acidic media) and monitoring via TLC/HPLC are critical . Purity can be verified by elemental analysis (e.g., C 73.20%, H 5.80% in related compounds ) and HRMS (e.g., [M+–CO₂CH₃] fragments ).

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% as per commercial standards ).
  • HRMS : Confirm molecular weight (e.g., C₈H₇BrO₄, theoretical ~254.96 g/mol) with <2 ppm error .
  • NMR : Analyze ¹H/¹³C spectra for characteristic shifts (e.g., hydroxyl protons at δ 10-12 ppm, methoxy at δ 3.8-4.0 ppm) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store at 2–8°C in amber vials to minimize light-induced decomposition. Desiccate to avoid hydrolysis of the methoxy or ester groups (if present). Stability tests under accelerated conditions (40°C/75% RH for 1 month) can predict shelf life .

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing thromboxane receptor antagonists?

  • Methodological Answer : The bromine atom enables regioselective cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce pharmacophores. For example, in synthesizing thromboxane antagonists, a Heck reaction with 4-fluorostyrene derivatives can yield biaryl intermediates. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in DMF/Et₃N at 80°C . Monitor reaction progress via LC-MS and isolate products using silica gel chromatography .

Q. What challenges arise in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?

  • Methodological Answer : The polar hydroxyl and carboxyl groups promote hydrogen bonding, but bromine’s bulkiness may hinder crystal packing. Use solvent diffusion (e.g., ethyl acetate/hexane) or vapor diffusion (methanol/water) to grow single crystals. For refractory cases, co-crystallization with amines (e.g., triethylamine) can stabilize lattice formation. Data collection at low temperature (100 K) improves resolution .

Q. How do substituent effects influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing carboxyl group deactivates the ring, but the hydroxyl and methoxy groups provide partial activation. Bromine at the 3-position directs incoming nucleophiles (e.g., amines, thiols) to the 2- or 6-positions. Kinetic studies (e.g., in DMSO at 120°C with NaN₃) can quantify substituent effects. DFT calculations (e.g., using Gaussian 16) predict charge distribution and transition states .

Q. Can this compound act as a ligand in metal-catalyzed reactions?

  • Methodological Answer : The carboxylate group can chelate metals like Cu(II) or Pd(II). Test catalytic activity in Ullmann couplings (e.g., aryl halide amination) using 10 mol% CuI and 1,10-phenanthroline in DMF. Compare yields with/without the ligand to assess efficacy. Characterize metal complexes via IR (shift in ν(C=O) to ~1650 cm⁻¹) and cyclic voltammetry .

Data Contradictions and Resolution

  • Synthesis Yields : Discrepancies in reported yields (e.g., 70–90% bromination efficiency ) may stem from varying reagent purity or reaction scales. Reproduce protocols with strict anhydrous conditions and standardized reagents.
  • Regioselectivity : Conflicting reports on bromine’s position (3 vs. 5) can arise from competing directing groups. Use DFT-based mechanistic modeling to clarify electronic influences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-hydroxy-5-methoxybenzoic acid
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Reactant of Route 2
3-Bromo-4-hydroxy-5-methoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.